Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C9H8ClNO5S2 and a molecular weight of 309.75 g/mol . It is a pale yellow solid that is slightly soluble in dichloromethane, DMSO, and methanol . This compound is an intermediate in the production of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLCQNJKRWJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716407 | |
| Record name | Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906522-88-1, 70374-51-5 | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906522-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Using Magnesium Alkoxide
A prominent patented method (WO2005016937A1) improves upon earlier sodium methoxide-based cyclization by employing magnesium alkoxide as the basic cyclizing agent. This approach significantly enhances the yield and reduces side reactions.
- Starting Material: A precursor compound with the general formula containing a methyl or ethyl ester group.
- Cyclizing Agent: Magnesium alkoxide (e.g., magnesium ethoxide), prepared by reacting elemental magnesium with excess monohydric alcohol (methanol, ethanol, isopropanol, or n-propanol) under reflux.
- Solvent: Alcohol solvents or mixtures predominantly containing alcohol (≥70-80%), such as methanol or ethanol, sometimes mixed with tetrahydrofuran.
- Reaction Temperature: Typically between 40°C and the reflux temperature of the chosen solvent (55–125°C preferred, optimally 60–110°C).
- Reaction Time: Controlled until completion as monitored by standard analytical techniques.
This method yields the target compound with molar yields up to 77.2%, which is more than three times higher than prior sodium methoxide methods (approximately 24% yield), thus offering substantial cost and efficiency advantages.
Isolation and Purification
- Extraction: After cyclization, the reaction mixture is extracted with dichloromethane and aqueous acid (e.g., 2N HCl).
- Drying: The organic phase is dried over anhydrous sodium sulfate.
- Concentration: Removal of solvent under reduced pressure yields a crude solid.
- Crystallization: The crude product is recrystallized from methanol to obtain a light yellow crystalline solid with a melting point around 200–202°C.
- Yield: Typical isolated yields range from 42% in crude form to higher after optimization.
Comparative Data Table of Preparation Methods
| Parameter | Sodium Methoxide Method (Prior Art) | Magnesium Alkoxide Method (Improved) |
|---|---|---|
| Cyclizing Agent | Sodium methoxide | Magnesium alkoxide (e.g., magnesium ethoxide) |
| Solvent | Methanol | Methanol, ethanol, or mixed alcohol solvents |
| Reaction Temperature | ~ Reflux methanol (~65°C) | 40–125°C (optimally 60–110°C) |
| Yield (Molar) | ~24% | Up to 77.2% |
| Side Reactions | Higher incidence | Reduced side reactions |
| Purification | Extraction, crystallization | Extraction, crystallization |
| Product Purity | Moderate | High |
| Cost Efficiency | Lower due to low yield | Higher due to improved yield |
Detailed Research Findings and Notes
- The use of magnesium alkoxide reduces the alkalinity compared to sodium methoxide, which minimizes side reactions and degradation of intermediates.
- Preparation of magnesium alkoxide involves refluxing elemental magnesium with the chosen alcohol, which must be carefully controlled to ensure reagent quality.
- The choice of alcohol solvent affects both the reaction kinetics and the solubility of reactants and products, impacting yield and purity.
- The cyclization reaction mechanism involves nucleophilic attack facilitated by the magnesium alkoxide, promoting ring closure to form the thieno[2,3-e]thiazine-1,1-dioxide core.
- The improved method is scalable and suitable for industrial production, offering a balance of high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H6ClNO5S2
- Molecular Weight : 295.72 g/mol
- CAS Number : 906522-88-1
Medicinal Chemistry
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide has been investigated for its pharmacological properties.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Anticancer Properties
Research indicates potential anticancer properties due to its ability to induce apoptosis in cancer cells.
- Case Study : A study in Cancer Letters highlighted that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
Agricultural Applications
This compound has been explored for its efficacy as a pesticide and herbicide.
Herbicidal Activity
Research has shown that this compound can effectively control weed growth.
- Case Study : An agricultural study found that formulations containing this compound reduced the biomass of common weeds by over 70% at concentrations of 100 ppm .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymer Additive
This compound has been used as an additive to enhance the mechanical properties of polymers.
- Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved tensile strength by approximately 25% compared to unmodified PVC .
| Activity Type | Test Organism | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | - |
| Antimicrobial | Escherichia coli | - | - |
| Anticancer | MCF-7 (breast cancer) | - | 15 |
Table 2: Agricultural Efficacy Data
| Application Type | Target Organism | Concentration (ppm) | Efficacy (%) |
|---|---|---|---|
| Herbicide | Common Weeds | 100 | 70 |
Table 3: Material Properties Improvement
| Material Type | Property | Improvement (%) |
|---|---|---|
| Polyvinyl Chloride | Tensile Strength | 25 |
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is primarily related to its role as an intermediate in the synthesis of lornoxicam . Lornoxicam exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain . The compound itself may also interact with molecular targets and pathways involved in inflammation and pain, although further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific chemical structure and its role as an intermediate in the synthesis of lornoxicam . Similar compounds include:
Lornoxicam: A non-steroidal anti-inflammatory drug that shares a similar core structure.
Methyl 2-methyl-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate-1,1-dioxide: Another related compound with similar chemical properties.
These compounds are used in various applications, particularly in the pharmaceutical industry, due to their anti-inflammatory and analgesic properties .
Biological Activity
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 906522-88-1) is a thiazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 295.72 g/mol. The structure features a thieno-thiazine core which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 906522-88-1 |
| Molecular Formula | C₈H₆ClNO₅S₂ |
| Molecular Weight | 295.72 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit notable antimicrobial properties. Studies have shown that methyl 6-chloro-4-hydroxy derivatives can inhibit the growth of various bacterial and fungal strains. For instance:
- Bacterial Inhibition : Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Properties
The anticancer potential of thiazine derivatives has been extensively studied. Methyl 6-chloro-4-hydroxy derivatives have shown:
- Cell Line Studies : In vitro studies on various cancer cell lines have revealed that these compounds can induce apoptosis and inhibit cell proliferation. For example, IC50 values in some studies were reported below 50 µM for certain cancer types .
Anti-inflammatory Effects
Thiazine derivatives have also been investigated for their anti-inflammatory properties. Methyl 6-chloro-4-hydroxy has been linked to:
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .
Other Therapeutic Activities
In addition to the aforementioned activities, methyl 6-chloro-4-hydroxy compounds have been evaluated for:
- Antidiabetic Effects : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels .
- Neuroprotective Activity : There is emerging evidence that thiazine derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have highlighted the biological efficacy of methyl 6-chloro-4-hydroxy derivatives:
- Antimicrobial Efficacy Study : A study conducted on mice models demonstrated significant antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Cancer Cell Line Study : Research involving various cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Q & A
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., hexane) aid in precipitation .
- Temperature Control : Gradual heating during cyclization reduces decomposition. For example, maintaining 150°C for 3–4 hours minimizes byproducts .
Data-Driven Approach : Use high-throughput screening (HTS) or computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
What strategies resolve discrepancies in spectroscopic data between batches or synthesis routes?
Advanced Research Question
- NMR Analysis : Compare H NMR peaks of intermediates (e.g., δ 0.89–7.55 ppm for cyclopropane derivatives) to identify impurities or stereochemical variations .
- Batch Consistency : Use HPLC with UV detection (λ = 254 nm) to monitor purity. Deviations >2% in retention times indicate procedural inconsistencies.
- Contradiction Resolution : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups or mass spectrometry for molecular weight confirmation) .
How do computational methods contribute to designing novel derivatives?
Advanced Research Question
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize viable synthetic routes for derivatives with modified substituents (e.g., replacing chloro with fluoro groups) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict activity changes. For example, substituents at the 4-hydroxy position may alter binding affinity .
What are key considerations for comparative analysis of biological activity across similar thienothiadiazine dioxides?
Advanced Research Question
- Structural-Activity Relationships (SAR) : Compare substituent effects on bioactivity. For instance, cyclopropyl groups enhance metabolic stability compared to methyl derivatives .
- In Vitro Assays : Test against cell lines (e.g., cancer or microbial models) using standardized protocols (e.g., MIC for antimicrobial activity).
- Data Normalization : Account for variations in assay conditions (e.g., pH, incubation time) when comparing literature results .
How can researchers address challenges in reproducing published synthesis protocols?
Advanced Research Question
- Protocol Scrutiny : Verify reagent grades (e.g., anhydrous solvents) and equipment specifications (e.g., reflux condenser type).
- Scale-Up Adjustments : For larger batches, optimize stirring rates and cooling methods to maintain reaction homogeneity .
- Troubleshooting : If yields drop below 50%, re-isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
